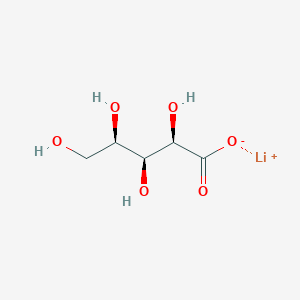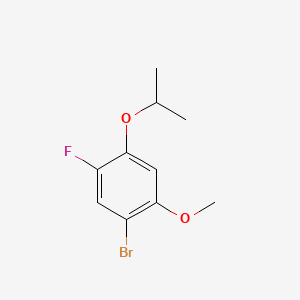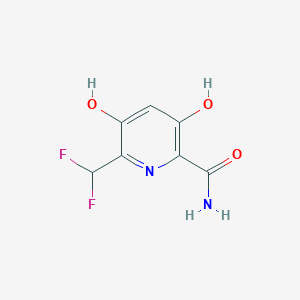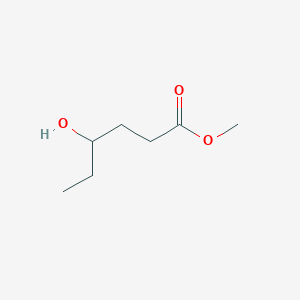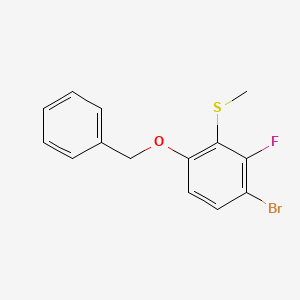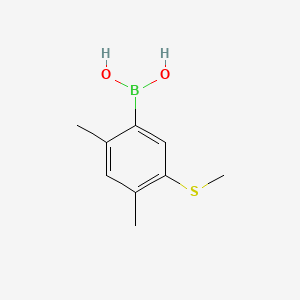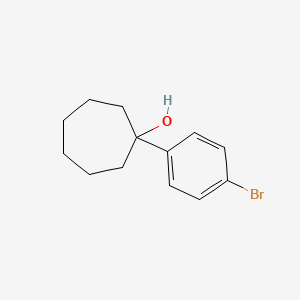![molecular formula C15H9NO B14756676 Benzofuro[3,2-g]quinoline CAS No. 243-43-6](/img/structure/B14756676.png)
Benzofuro[3,2-g]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzofuro[3,2-g]quinoline is a heterocyclic compound that features a fused ring system combining benzofuran and quinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
Benzofuro[3,2-g]quinoline can be synthesized through various methods. One common approach involves the sequential chlorination and demethylation of 3-(2-methoxyphenyl)quinolin-4(1H)-ones, followed by intramolecular cyclization. This method is efficient and can be conducted under metal-free and mild reaction conditions, yielding the desired this compound in high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes would apply. These include optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield of the final product.
化学反応の分析
Types of Reactions
Benzofuro[3,2-g]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
科学的研究の応用
Benzofuro[3,2-g]quinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of fluorescent dyes and materials for dye-sensitized solar cells.
作用機序
The mechanism by which benzofuro[3,2-g]quinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, its antileukemia activity is believed to involve the inhibition of key enzymes and signaling pathways that are essential for cancer cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and application.
類似化合物との比較
Similar Compounds
Benzofuro[3,2-c]quinoline: Another heterocyclic compound with a similar fused ring system, known for its antileukemia activity.
Quinoline: A simpler heterocyclic compound that serves as a core structure for many biologically active molecules.
Benzofuran: A related compound that is often used as a building block in organic synthesis and has various biological activities.
Uniqueness
Benzofuro[3,2-g]quinoline is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
特性
CAS番号 |
243-43-6 |
|---|---|
分子式 |
C15H9NO |
分子量 |
219.24 g/mol |
IUPAC名 |
[1]benzofuro[3,2-g]quinoline |
InChI |
InChI=1S/C15H9NO/c1-2-6-14-11(5-1)12-8-10-4-3-7-16-13(10)9-15(12)17-14/h1-9H |
InChIキー |
UWHIDCJSANILAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C4C(=C3)C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


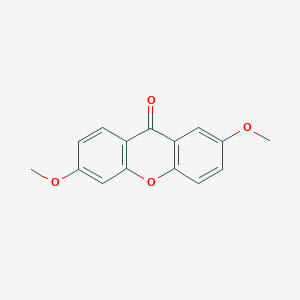
![[3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate](/img/structure/B14756606.png)
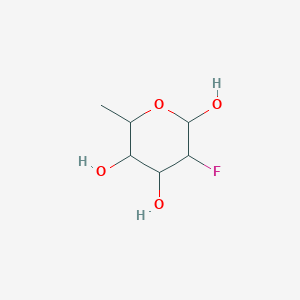
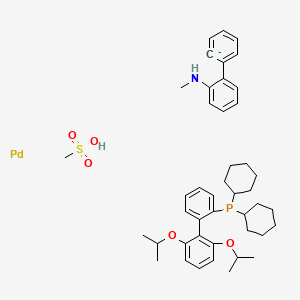
![7H-Tetrazolo[5,1-i]purine](/img/structure/B14756619.png)
![2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14756627.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14756637.png)
